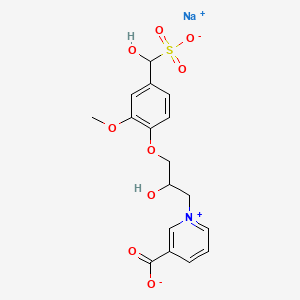
4-(Pent-1-en-1-yl)cyclohex-1-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Pent-1-en-1-yl)cyclohex-1-ene is an organic compound characterized by a cyclohexene ring substituted with a pent-1-en-1-yl group. This compound is part of the larger family of alkenes, which are hydrocarbons containing at least one carbon-carbon double bond. The presence of the double bond in both the cyclohexene ring and the pentenyl side chain gives this compound unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pent-1-en-1-yl)cyclohex-1-ene can be achieved through various methods. One common approach involves the allylic alkenylation of cyclohexene derivatives using alkenylzirconium nucleophiles. This reaction is typically catalyzed by copper complexes under mild conditions . Another method involves the pyrolysis of appropriate hexahydro-5,8-methanonaphthoquinones to yield the desired cyclohexene derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic processes that optimize yield and purity. These processes often utilize continuous flow reactors and advanced separation techniques to ensure efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Pent-1-en-1-yl)cyclohex-1-ene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclohexenone derivatives.
Reduction: Reduction reactions can convert the double bonds to single bonds, yielding saturated cyclohexane derivatives.
Substitution: The compound can undergo substitution reactions, where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include tert-butyl hydroperoxide (TBHP) and copper(II) complexes.
Reduction: Hydrogenation reactions using palladium or platinum catalysts are typical for reducing double bonds.
Substitution: Halogenation reactions using bromine or chlorine can introduce halogen atoms into the compound.
Major Products
The major products formed from these reactions include cyclohexenone derivatives, saturated cyclohexane derivatives, and halogenated cyclohexenes.
Wissenschaftliche Forschungsanwendungen
4-(Pent-1-en-1-yl)cyclohex-1-ene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving the interaction of alkenes with biological systems.
Medicine: Research into the potential therapeutic applications of cyclohexene derivatives often involves this compound.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals
Wirkmechanismus
The mechanism of action of 4-(Pent-1-en-1-yl)cyclohex-1-ene involves its interaction with various molecular targets and pathways. The double bonds in the compound allow it to participate in electrophilic addition reactions, where it can form new bonds with electrophiles. This reactivity is crucial for its role as an intermediate in organic synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phellandrene: A cyclic monoterpene with similar structural features but different functional groups.
Camphorene: Another cyclohexene derivative with multiple double bonds and alkyl substituents.
Methyl perillate: A cyclohexene derivative with a carboxylate ester group.
Uniqueness
4-(Pent-1-en-1-yl)cyclohex-1-ene is unique due to its specific substitution pattern, which imparts distinct reactivity and applications compared to other similar compounds. Its dual double bonds in both the cyclohexene ring and the pentenyl side chain make it a versatile intermediate in organic synthesis.
Eigenschaften
CAS-Nummer |
66216-97-5 |
|---|---|
Molekularformel |
C11H18 |
Molekulargewicht |
150.26 g/mol |
IUPAC-Name |
4-pent-1-enylcyclohexene |
InChI |
InChI=1S/C11H18/c1-2-3-5-8-11-9-6-4-7-10-11/h4-6,8,11H,2-3,7,9-10H2,1H3 |
InChI-Schlüssel |
OXHHQOAAOQNWAR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC=CC1CCC=CC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Chloro-4-[1-(3-chloro-4-hydroxy-5-methylphenyl)cyclohexyl]-6-methylphenol](/img/structure/B14465709.png)
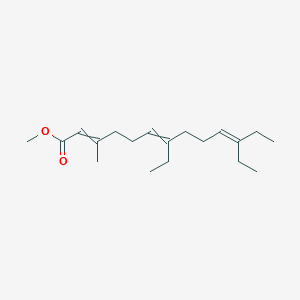
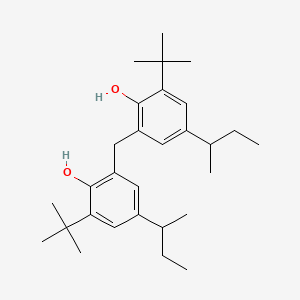
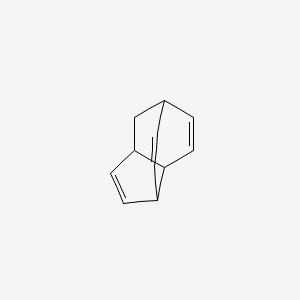
![2-bicyclo[2.2.1]hept-5-enylmethyl methyl 4-tetracyclo[6.2.1.13,6.02,7]dodec-9-enylmethyl phosphite](/img/structure/B14465720.png)
![N-[6-Chloro-2-(propan-2-yl)-1,3-dioxepan-5-yl]acetamide](/img/structure/B14465721.png)
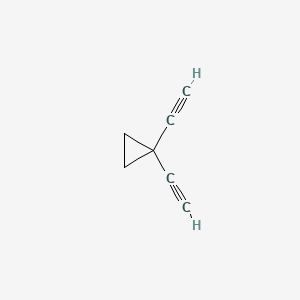
![Diethyl [1-(ethylamino)-1-oxopropan-2-yl]phosphonate](/img/structure/B14465733.png)
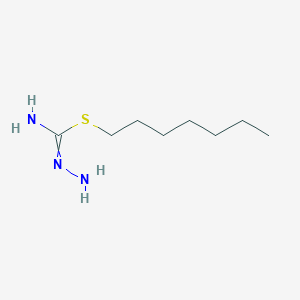

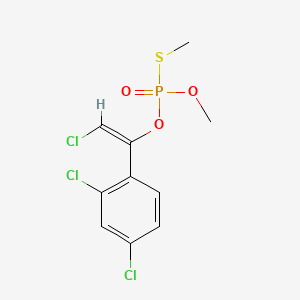
![3-Phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B14465775.png)
![6,7-Dimethyl-1,3-diphenylnaphtho[2,3-c]furan-5,8-dione](/img/structure/B14465795.png)
